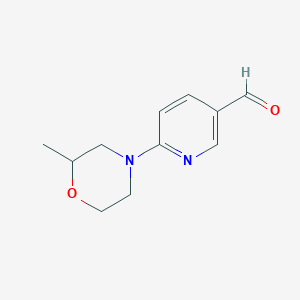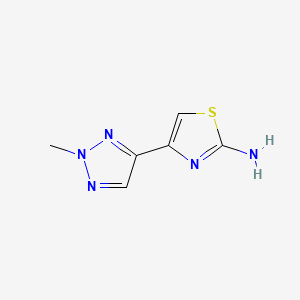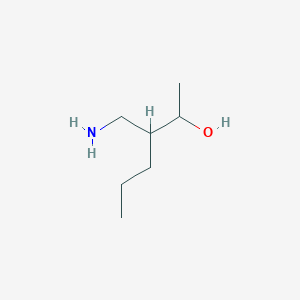
6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a pyridine derivative that features a morpholine ring substituted at the 2-position with a methyl group and an aldehyde group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 2-methylmorpholine with pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-(2-Methylmorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methylmorpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde: Similar structure but with the methyl group at the 3-position of the morpholine ring.
2-Methyl-6-morpholin-4-yl-pyridine-3-carbaldehyde: Similar structure but with the methyl group at the 2-position of the pyridine ring.
Uniqueness
6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methyl group on the morpholine ring and the aldehyde group on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3 |
InChIキー |
ARTADVCWRFGOFY-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCO1)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)



![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)
![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)




![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)

